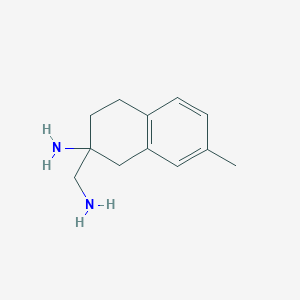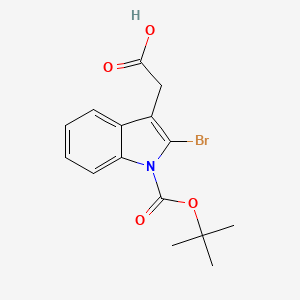
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid typically involves multiple steps:
Bromination: The starting material, 1H-indole, undergoes bromination to introduce the bromine atom at the 2-position.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected indole.
Acetylation: The Boc-protected indole is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or other strong acids.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Deprotection: Formation of the free indole acetic acid.
Oxidation and Reduction: Formation of oxidized or reduced indole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and Boc group influence its reactivity and binding affinity to various enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 2-(2-Fluoro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 2-(2-Iodo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
Uniqueness
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The Boc protecting group also provides stability and selectivity in synthetic applications.
Propiedades
Fórmula molecular |
C15H16BrNO4 |
|---|---|
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
2-[2-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(20)17-11-7-5-4-6-9(11)10(13(17)16)8-12(18)19/h4-7H,8H2,1-3H3,(H,18,19) |
Clave InChI |
BNYWHTVYWABMHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




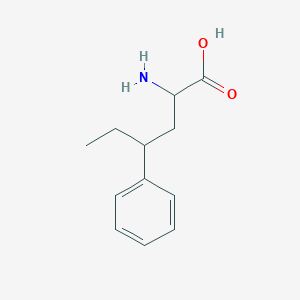
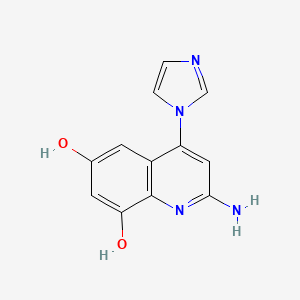

![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
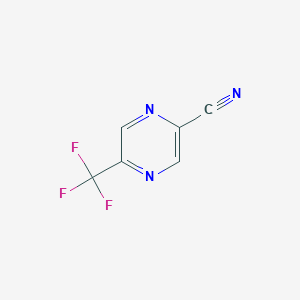
![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
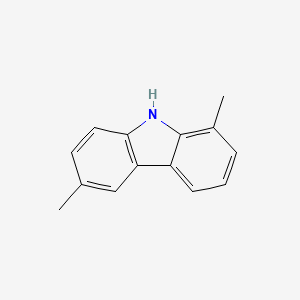
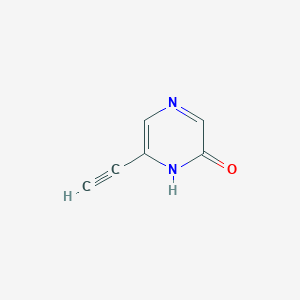
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)

